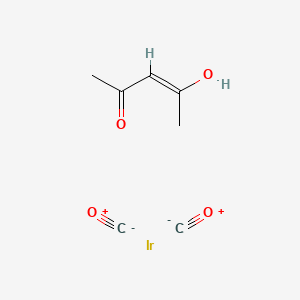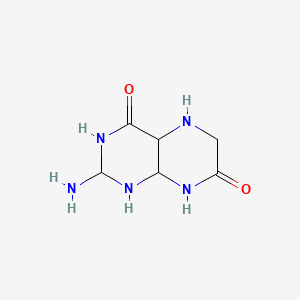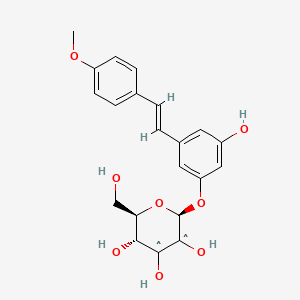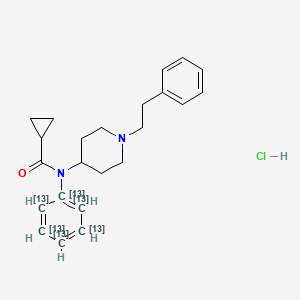
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester, also known as 3-Acryloxypropyl Methyl Dimethoxysilane, is an organosilicon compound. It is characterized by the presence of both acrylate and silane functional groups, making it a versatile compound in various chemical applications. The compound has a molecular weight of 218.33 g/mol and is commonly used in the synthesis of polymers and as a coupling agent in various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester typically involves the reaction of 3-chloropropyltrimethoxysilane with acrylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester undergoes various chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Hydrolysis: The silane group can be hydrolyzed in the presence of water to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silane group.
Condensation: Catalysts such as tin octoate or titanium isopropoxide are used to promote condensation reactions.
Major Products Formed
Polymers: The polymerization of the acrylate group leads to the formation of polyacrylates.
Siloxanes: Hydrolysis and condensation of the silane group result in the formation of siloxane networks.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Acts as a coupling agent in the production of composite materials and coatings.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester involves the interaction of its functional groups with various substrates. The acrylate group can undergo polymerization, forming covalent bonds with other monomers. The silane group can hydrolyze to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the resulting materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: Similar in structure but with a methyl group on the acrylate moiety.
2-Propenoic acid, 2-methyl-, 3-(dimethoxysilyl)propyl ester: Similar but with different alkoxy groups on the silane moiety.
Uniqueness
2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester is unique due to its specific combination of acrylate and silane functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and silane coupling capabilities .
Propriétés
Formule moléculaire |
C9H16O4Si |
|---|---|
Poids moléculaire |
216.31 g/mol |
InChI |
InChI=1S/C9H16O4Si/c1-4-8(10)13-6-5-7-14-9(11-2)12-3/h4,9H,1,5-7H2,2-3H3 |
Clé InChI |
SPRHASQVWSKXAA-UHFFFAOYSA-N |
SMILES canonique |
COC(OC)[Si]CCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12352274.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12352299.png)
![3-Hydroxy-4,5,6,6a-tetrahydro-3ah-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12352303.png)
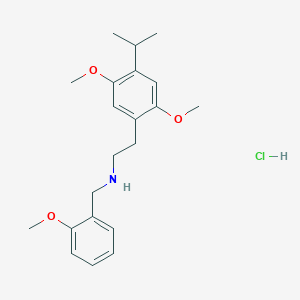
![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)
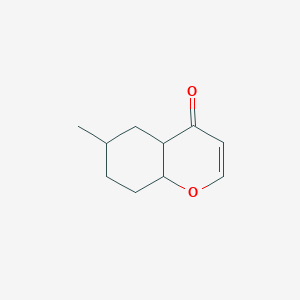
![3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352343.png)
